Triacetato de celulosa

Descripción general

Descripción

Cellulose triacetate, also known as triacetate, CTA, or TAC, is a chemical compound produced from cellulose and a source of acetate esters, typically acetic anhydride . It is commonly used for the creation of fibers and film base . It is a high-melting (300 °C [570 °F]), highly crystalline substance that is soluble only in a limited range of solvents (usually methylene chloride) .

Synthesis Analysis

Cellulose triacetate is synthesized by the transesterification reaction of mild acid-pretreated lignocellulosic biomass with a stable acetylating reagent (isopropenyl acetate, IPA) in an ionic liquid (1-ethyl-3-methylimidazolium acetate, EmimOAc) which enabled the dissolution of lignocellulose as well as the organocatalytic reaction . In another study, a heterogeneous acetylation reaction was carried out with acetic anhydride as an acetyl donor to achieve a degree of substitution (DS) of the hydroxyl group of 2.9 .

Aplicaciones Científicas De Investigación

Materiales biodegradables

El triacetato de celulosa se puede sintetizar a partir de celulosa pura obtenida de partes lignocelulósicas de desecho de las plantas . Este derivado de éster sintetizado puede ser adecuado para fabricar sistemas biocompuestos biodegradables y "todo celulosa" .

Agente estructurante para aceites

Las nanofibras de CTA se han explorado como un agente estructurante sostenible para el aceite de ricino . Las propiedades reológicas de las dispersiones están fuertemente influenciadas por la concentración y las propiedades superficiales de las nanofibras . En comparación con otros espesantes de uso común, como los polímeros sintéticos y los jabones metálicos, las nanofibras electrohiladas de CTA tienen una capacidad de estructuración de aceite mucho mayor .

Procesos de separación de membrana

El acetato de celulosa, un derivado de celulosa esterificado que incluye CTA, es ampliamente conocido por sus numerosas aplicaciones en los procesos de separación de membrana .

Liberación controlada de fármacos

El CTA se utiliza en la producción de matrices para la liberación controlada de fármacos . Estas matrices pueden tomar la forma de membranas o partículas .

Protección de película óptica

El CTA se utiliza para la protección de películas ópticas . Esta aplicación aprovecha la estabilidad química y la claridad del CTA.

Filtros de cigarrillos

El CTA se utiliza en la producción de filtros de cigarrillos

Mecanismo De Acción

Target of Action

Cellulose triacetate (CTA) is a chemical compound derived from cellulose, a natural polymer. The primary target of CTA is cellulose itself . The process involves the acetylation of cellulose, converting hydroxyl groups in cellulose to acetyl groups . This modification enhances the solubility of the cellulose polymer in organic solvents .

Mode of Action

The mode of action of CTA involves a chemical reaction known as acetylation. In this process, cellulose is acetylated with acetic acid and/or acetic anhydride . This acetylation converts hydroxyl groups in cellulose to acetyl groups, rendering the cellulose polymer much more soluble in organic solvents . The cellulose acetate is then dissolved in a mixture of dichloromethane and methanol for spinning .

Biochemical Pathways

The biochemical pathway involved in the action of CTA is the acetylation of cellulose. This process converts the hydroxyl groups in cellulose to acetyl groups, which significantly enhances the solubility of the cellulose polymer in organic solvents . The acetylation of cellulose is a key step in the production of CTA .

Pharmacokinetics

For instance, in hemodialysis, the properties of CTA can affect the clearance of certain drugs like vancomycin .

Result of Action

The result of the acetylation process is the formation of CTA, a material that is more heat resistant than cellulose acetate . CTA is commonly used for the creation of fibers and film base . It is particularly effective in clothing where crease or pleat retention is important .

Action Environment

The action environment can influence the action, efficacy, and stability of CTA. For instance, the synthesis of CTA can be influenced by the choice of solvent, temperature, and other conditions . Moreover, environmental factors can also influence the properties of the resulting CTA material .

Análisis Bioquímico

Biochemical Properties

Cellulose triacetate has been synthesized from corn stover cellulose (CSC) in the presence of [PyPS]3PW12O40 (IL-POM) . The effects of IL-POM contents, reaction temperature, and reaction time on the yield and degree of substitution of cellulose triacetate were investigated .

Cellular Effects

The biocompatibility of cellulose triacetate has been studied in the context of dialysis membranes . The physical structure of the membrane, whether homogeneous or asymmetric, does not significantly affect its biocompatibility .

Molecular Mechanism

The molecular mechanism of cellulose triacetate involves the acetylation of cellulose, which increases its solubility in organic solvents . This property is crucial for its use in various applications, including the manufacture of dialysis membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of cellulose triacetate are important factors to consider. The decomposition temperature of cellulose triacetate increases by about 30 °C compared to that of corn stover cellulose .

Metabolic Pathways

Cellulose triacetate is involved in the acetylation pathway, where cellulose is converted into an acetylated derivative

Transport and Distribution

The transport and distribution of cellulose triacetate within cells and tissues are largely dependent on its solubility in organic solvents

Subcellular Localization

Given its solubility properties, it is likely to be found in areas of the cell where organic solvents are present

Propiedades

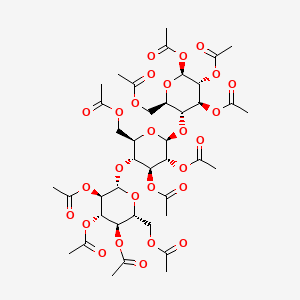

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLVGZFZQQXQNW-ADJNRHBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9012-09-3 | |

| Record name | Cellulose, triacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulose, triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cellulose triacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

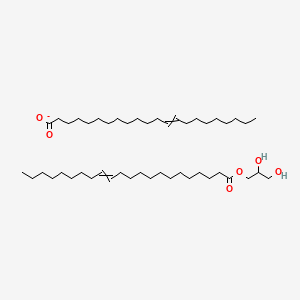

![propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B593165.png)